![molecular formula C19H13Cl2N3 B14242428 N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303758-21-6](/img/structure/B14242428.png)
N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is an organic compound characterized by the presence of dichlorobenzylidene and phenyldiazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug intermediate.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- N’-(2,3-dichlorobenzylidene)hexadecanohydrazide
- 2-(2-(2,3-dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is unique due to its specific combination of dichlorobenzylidene and phenyldiazenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
303758-21-6 |
|---|---|
Fórmula molecular |
C19H13Cl2N3 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H13Cl2N3/c20-18-8-4-5-14(19(18)21)13-22-15-9-11-17(12-10-15)24-23-16-6-2-1-3-7-16/h1-13H |
Clave InChI |
CRMUZKFBYULJBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


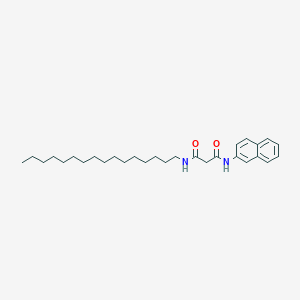
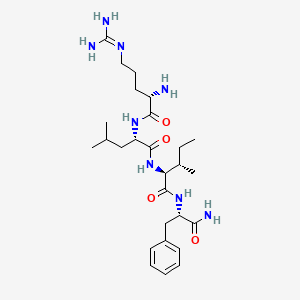
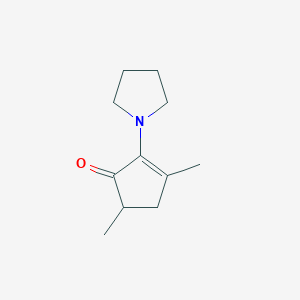
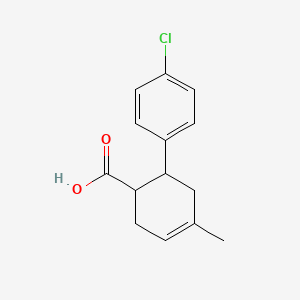
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

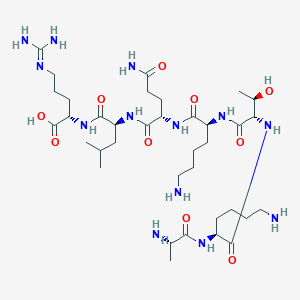
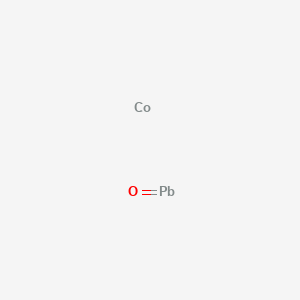
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


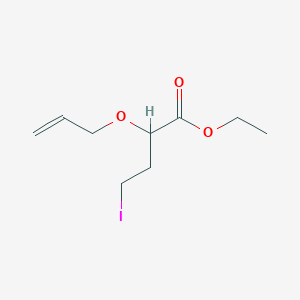
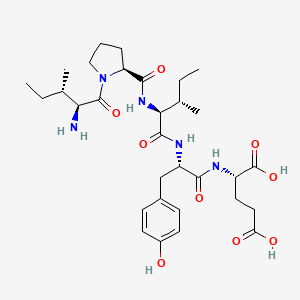
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
